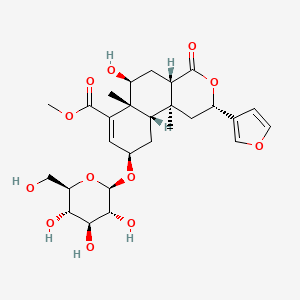

Tinosporoside A

Descripción

Propiedades

Fórmula molecular |

C27H36O12 |

|---|---|

Peso molecular |

552.6 g/mol |

Nombre IUPAC |

methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)38-24(34)14(26)8-19(29)27(2)15(23(33)35-3)6-13(7-18(26)27)37-25-22(32)21(31)20(30)17(10-28)39-25/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1 |

Clave InChI |

RLDBFEYEGMFZOM-RPAZSMEJSA-N |

SMILES isomérico |

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)C5=COC=C5 |

SMILES canónico |

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)O)C5=COC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Tinosporoside A from Tinospora cordifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosporoside A, a diterpenoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for extraction and purification and presents the spectroscopic data essential for its identification. Furthermore, this document elucidates the compound's engagement with key cellular signaling pathways, offering insights into its mechanism of action. All quantitative data is summarized in structured tables, and complex experimental and signaling workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Discovery and Structural Elucidation

Spectroscopic Characterization:

The definitive structure of this compound and its analogues is established through a comprehensive analysis of their spectral data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to piece together the intricate structure of the diterpenoid core and the glycosidic moiety.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[6] Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns, offering valuable clues about the structure of the aglycone and the nature and sequence of the sugar units.[4]

Experimental Protocols

The isolation of this compound from Tinospora cordifolia is a multi-step process that involves extraction, fractionation, and chromatographic purification.

Plant Material Collection and Preparation

Fresh and healthy stems of Tinospora cordifolia are collected and authenticated by a botanist. The stems are then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to extraction to isolate the crude mixture of phytochemicals.

Protocol: Soxhlet Extraction

Isolation and Purification

The crude extract is a complex mixture and requires further separation to isolate this compound.

Protocol: Column Chromatography

Diagram: Experimental Workflow for this compound Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Cholinesterase inhibitory activity of tinosporide and 8-hydroxytinosporide isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Tinosporoside A: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tinosporoside A, a bioactive diterpenoid glycoside isolated from Tinospora cordifolia. The document details its chemical structure, stereochemistry, quantitative analytical data, experimental protocols for its isolation and structural elucidation, and its role in relevant biological signaling pathways.

Chemical Structure and Stereochemistry

This compound is a clerodane diterpenoid glycoside with the systematic IUPAC name: methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate[1]. Its molecular formula is C₂₇H₃₆O₁₂ and it has a molecular weight of 552.6 g/mol [1].

The stereochemistry of this compound has been determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration of the chiral centers is specified in its IUPAC name, indicating a complex three-dimensional structure that is crucial for its biological activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its NMR spectral data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₁₂ | [1] |

| Molecular Weight | 552.6 g/mol | [1] |

| CAS Number | 2244777-15-7 | [2] |

Table 2: ¹H and ¹³C NMR Spectral Data for Tinosporide (this compound) in CDCl₃ [3]

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | HMBC Correlations |

| 1 | 71.0 | 5.23 d (2.6) | 34.9 (C-9), 41.6 (C-5), 17.5 (C-20) |

| 2 | 28.5 | 2.01 m | - |

| 3 | 36.5 | 2.35 m, 1.75 m | - |

| 4 | 41.6 | 2.55 m | - |

| 5 | 49.8 | 2.10 d (10.2) | 71.0 (C-1), 36.5 (C-3), 41.6 (C-4), 17.5 (C-20) |

| 6 | 74.0 | 4.35 t (2.8) | - |

| 7 | 34.9 | 1.85 m | - |

| 8 | 42.1 | 1.95 m | - |

| 9 | 34.9 | 2.65 d (7.0) | 49.8 (C-5), 42.1 (C-8), 17.5 (C-20) |

| 10 | 49.8 | - | - |

| 11 | 71.0 | 4.85 d (7.0) | 42.1 (C-8), 34.9 (C-9), 125.5 (C-13) |

| 12 | 175.8 | - | - |

| 13 | 125.5 | - | - |

| 14 | 108.0 | 6.35 t (1.5) | 125.5 (C-13), 143.5 (C-15), 141.2 (C-16) |

| 15 | 143.5 | 7.40 t (1.5) | 125.5 (C-13), 108.0 (C-14), 141.2 (C-16) |

| 16 | 141.2 | 7.35 s | 125.5 (C-13), 108.0 (C-14), 143.5 (C-15) |

| 18 | 25.5 | 1.05 d (7.0) | 41.6 (C-4), 49.8 (C-5), 34.9 (C-9) |

| 19 | 15.8 | 0.95 s | 41.6 (C-4), 49.8 (C-5), 34.9 (C-9) |

| 20 | 17.5 | 1.20 s | 71.0 (C-1), 49.8 (C-5), 34.9 (C-9) |

Note: The data presented is for a closely related compound, tinosporide, which is considered to be structurally identical to this compound based on available literature.

Experimental Protocols

Isolation and Purification of this compound[4]

-

Plant Material and Extraction: The powdered stem bark of Tinospora cordifolia (3 kg) is defatted with petroleum ether (60-80°C) and subsequently extracted exhaustively with methanol in a Soxhlet apparatus.

-

Precipitation: The methanolic extract is concentrated under vacuum to approximately 100 mL. Ethyl acetate is then added slowly with continuous stirring to precipitate a brown solid, which is collected and dried.

-

Refluxing: The dried residue is refluxed with benzene (500 mL) for 24 hours.

-

Column Chromatography: The benzene-insoluble fraction is subjected to column chromatography over silica gel. Elution with a gradient of chloroform and methanol is performed.

-

Final Purification: The fraction obtained with 5% methanol in chloroform yields tinosporaside (this compound), which is further purified by recrystallization from methanol to obtain white needles.

Structural Elucidation[3][5]

The structure of this compound is elucidated using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To identify the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls, carbonyls, and ethers.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): To establish the complete carbon-hydrogen framework, including the connectivity between different parts of the molecule and the relative stereochemistry.

-

Biological Activity and Signaling Pathway

This compound has been shown to stimulate glucose uptake in skeletal muscle cells. This biological activity is mediated through the activation of two key signaling pathways: the Phosphatidylinositol 3-Kinase (PI3K) pathway and the AMP-activated Protein Kinase (AMPK) pathway.

PI3K/AMPK Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in stimulating glucose uptake.

References

- 1. This compound | C27H36O12 | CID 154804575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cholinesterase inhibitory activity of tinosporide and 8-hydroxytinosporide isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Tinosporoside A: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A, a prominent diterpenoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a primary focus on its effects on glucose metabolism in skeletal muscle cells. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Enhancement of Glucose Uptake in Skeletal Muscle

In vitro studies have elucidated that a primary mechanism of action for this compound is the enhancement of glucose uptake in skeletal muscle cells. This effect is mediated through the activation of two critical signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2]

Data Presentation: Quantitative Effects of this compound on Glucose Uptake

The following tables summarize the dose- and time-dependent effects of this compound on glucose uptake in L6 myotubes, a widely used in vitro model for skeletal muscle.

Table 1: Dose-Dependent Effect of this compound on Basal Glucose Uptake in L6 Myotubes [3]

| This compound Concentration (µM) | Fold Stimulation over Control (Basal) | Statistical Significance (p-value) |

| 5.0 | 1.22 | < 0.05 |

| 10.0 | Data not explicitly provided, but significant | Not specified |

| 20.0 | 2.15 | < 0.01 |

| up to 100.0 | No significant cytotoxicity observed | - |

L6 myotubes were treated for 16 hours.

Table 2: Time-Dependent Effect of 10 µM this compound on Basal Glucose Uptake in L6 Myotubes [3]

| Treatment Duration (hours) | Fold Stimulation over Control (Basal) |

| 8 | Significant increase |

| 16 | Maximum stimulation |

| 24 | Sustained stimulation |

Table 3: Effect of this compound on Insulin-Stimulated Glucose Uptake in L6 Myotubes [3]

| Treatment Condition | Fold Stimulation over Control (Basal) |

| Insulin (100 nM) alone | 2.23 |

| This compound (20 µM) + Insulin (100 nM) | Additive effect observed |

Signaling Pathways

This compound stimulates glucose uptake by activating key signaling cascades that converge on the translocation of the glucose transporter GLUT4 to the plasma membrane.

PI3K/Akt Signaling Pathway

This compound treatment leads to the phosphorylation and activation of key components of the PI3K/Akt pathway, a central signaling cascade in insulin-mediated glucose uptake.[1][2] This activation is crucial for the subsequent translocation of GLUT4.

AMPK Signaling Pathway

Independent of the PI3K/Akt pathway, this compound also activates AMPK, a critical energy sensor in cells.[1][2] Activated AMPK can also promote GLUT4 translocation, providing an alternative route for enhancing glucose uptake.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to elucidate the mechanism of action of this compound.

2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes

This assay measures the rate of glucose uptake by cells. 2-DG, a glucose analog, is taken up by glucose transporters but cannot be fully metabolized, allowing it to accumulate inside the cell for quantification.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Differentiation:

-

Seed L6 myoblasts in 48-well plates and culture in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) until semi-confluent.

-

Induce differentiation by switching to DMEM with 2% FBS for 4 days post-confluence.

-

-

Serum Starvation:

-

Once fully differentiated, incubate the L6 myotubes in Krebs-Ringer Phosphate (KRP) buffer supplemented with 0.2% Bovine Serum Albumin (BSA) for 18 hours at 37°C in a CO2 incubator.

-

-

Treatment:

-

Discard the starvation medium and wash the cells once with KRP buffer.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01 to 30 µg/ml) or a vehicle control. For insulin-stimulated uptake, add 100 nM insulin for the final 20 minutes of the treatment period.

-

-

Glucose Uptake:

-

Add 1 mM 2-deoxyglucose to each well and incubate for 30 minutes.

-

-

Termination and Lysis:

-

Terminate the glucose uptake by washing the cells three times with 1 ml of ice-cold KRP buffer.

-

-

Quantification:

-

Collect the supernatant from each well.

-

Measure the amount of glucose remaining in the supernatant using the Glucose Oxidase-Peroxidase (GOD-POD) method.

-

Calculate the glucose uptake by subtracting the final glucose concentration in the medium from the initial concentration.

-

GLUT4 Translocation Assay in L6-GLUT4myc Myotubes

This assay quantifies the movement of GLUT4 transporters to the cell surface, a key step in insulin-mediated glucose uptake. It utilizes L6 cells stably expressing GLUT4 with an exofacial myc epitope (L6-GLUT4myc).

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Differentiation:

-

Seed L6-GLUT4myc cells in appropriate culture plates (e.g., 96-well plates for colorimetric assays).

-

Differentiate the myoblasts into myotubes as described previously.

-

-

Serum Starvation:

-

Starve the differentiated myotubes in serum-free α-MEM for 3 hours at 37°C.

-

-

Stimulation:

-

Stimulate the cells with this compound at the desired concentrations and for the specified duration. For insulin co-stimulation, add 100 nM insulin for the last 20 minutes.

-

-

Blocking:

-

Block non-specific binding by incubating the cells with 5% goat serum in α-MEM for 10 minutes at 37°C.

-

-

Primary Antibody Incubation:

-

Incubate the cells with an anti-myc monoclonal antibody (e.g., 9E10, 1:100 dilution) for 1 hour at 37°C to label the externally exposed myc epitope of GLUT4.

-

-

Secondary Antibody Incubation and Detection:

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to a reporter molecule (e.g., Horseradish Peroxidase for colorimetric detection or a fluorescent dye for imaging).

-

For colorimetric assays, add the appropriate substrate and measure the absorbance. For fluorescence-based methods, acquire images and quantify the fluorescence intensity at the plasma membrane.

-

Western Blot Analysis of Akt and AMPK Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins, indicating their activation state.

Detailed Protocol:

-

Cell Lysis:

-

Following treatment with this compound, wash the L6 myotubes with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and phospho-AMPK (Thr172), as well as total Akt and total AMPK (for loading control), overnight at 4°C.[4][5]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

The in vitro evidence strongly suggests that this compound enhances glucose uptake in skeletal muscle cells through the dual activation of the PI3K/Akt and AMPK signaling pathways, leading to increased GLUT4 translocation to the plasma membrane.[1][2] The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound in metabolic disorders such as type 2 diabetes. This document serves as a valuable resource for scientists and researchers aiming to build upon the current understanding of this promising natural compound.

References

- 1. promega.com [promega.com]

- 2. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japer.in [japer.in]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Bioavailability and Pharmacokinetic Profile of Tinosporoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora cordifolia (Guduchi) is a cornerstone of traditional Ayurvedic medicine, utilized for a wide array of therapeutic purposes.[1] Its diverse pharmacological activities are attributed to a rich profile of phytochemicals, including alkaloids, diterpenoid lactones, glycosides, and steroids.[2][3] Among these, Tinosporoside A, a diterpenoid glycoside, is of significant interest to the scientific community. Understanding the bioavailability and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the available data and methodologies relevant to the study of this compound's absorption, distribution, metabolism, and excretion (ADME).

Bioavailability and Pharmacokinetics

While specific in-vivo pharmacokinetic studies on this compound are lacking, research on other furanoditerpenes from Tinospora species, such as columbin, offers valuable insights into the potential behavior of this class of compounds.

In-vivo Pharmacokinetic Profile (Proxy Data)

A study on columbin, a furanoditerpenoid isolated from Radix Tinosporae, provides a pharmacokinetic profile in rats, which may serve as a preliminary reference for this compound. The oral bioavailability of columbin was found to be low, suggesting either poor absorption or significant first-pass metabolism.[4]

Table 1: Pharmacokinetic Parameters of Columbin in Rats Following Intravenous and Oral Administration[4]

| Parameter | Intravenous (i.v.) | Oral (p.o.) |

| Dose | 5 mg/kg | 50 mg/kg |

| Cmax (ng/mL) | - | 132.7 ± 28.5 |

| Tmax (h) | - | 0.42 ± 0.14 |

| AUC (0-t) (ng·h/mL) | 1341.2 ± 217.4 | 426.8 ± 75.3 |

| AUC (0-inf) (ng·h/mL) | 1367.5 ± 229.6 | 435.1 ± 78.9 |

| t1/2 (h) | 3.47 ± 0.98 | 4.12 ± 1.23 |

| CL (L/h/kg) | 3.72 ± 0.65 | - |

| Vd (L/kg) | 18.2 ± 3.7 | - |

| Bioavailability (F) (%) | - | 3.18 |

Data are presented as mean ± standard deviation.

In-vitro Metabolism

The metabolic stability and potential for drug-drug interactions of Tinospora cordifolia constituents have been investigated using liver microsomes. A study on a standardized extract and the isolated compound tinosporaside (a related diterpenoid) evaluated their inhibitory effects on major cytochrome P450 (CYP) isoenzymes.[5]

Table 2: In-vitro Inhibitory Potential (IC50) of Tinospora cordifolia Extract and Tinosporaside on Human CYP450 Isozymes[5]

| Isozyme | T. cordifolia Extract (μg/mL) | Tinosporaside (μg/mL) |

| CYP3A4 | 136.45 | > 400 |

| CYP2D6 | 144.37 | > 400 |

| CYP2C9 | 127.55 | > 400 |

| CYP1A2 | 141.82 | > 400 |

These results suggest that while the whole extract may have some inhibitory potential, isolated tinosporaside shows a lower risk of interaction with these specific CYP enzymes.[5]

Experimental Protocols

Accurate assessment of pharmacokinetic parameters relies on robust experimental designs and validated analytical methods.

Animal Studies for Pharmacokinetic Analysis

A typical experimental workflow for determining the pharmacokinetic profile of a compound like this compound in a rodent model is depicted below.

References

- 1. Tinospora cordifolia (Giloy): An insight on the multifarious pharmacological paradigms of a most promising medicinal ayurvedic herb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Quantitative LC/MS/MS method and pharmacokinetic studies of columbin, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism-mediated interaction potential of standardized extract of Tinospora cordifolia through rat and human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of Tinosporoside A Metabolic Pathways In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosporoside A, a diterpenoid glycoside isolated from Tinospora cordifolia, has garnered significant interest for its potential therapeutic applications, notably in the management of metabolic disorders.[1] Despite its promising pharmacological profile, a comprehensive understanding of its in vivo metabolic fate remains largely unexplored in publicly available literature. This technical guide synthesizes the current knowledge on this compound and provides a detailed framework for the elucidation of its metabolic pathways. By outlining established experimental protocols and hypothesizing potential biotransformation routes, this document serves as a foundational resource for researchers aiming to investigate the pharmacokinetics, metabolism, and excretion of this compound. The methodologies described herein are designed to facilitate the identification and quantification of this compound and its metabolites in various biological matrices, a critical step in advancing its development as a therapeutic agent.

Introduction

Tinospora cordifolia (Guduchi), a plant integral to traditional Ayurvedic medicine, is recognized for its wide array of therapeutic properties, including anti-diabetic, anti-inflammatory, and immunomodulatory effects.[1][2] Among its many bioactive constituents, this compound, a diterpenoid, has been identified as a significant contributor to the plant's pharmacological activity.[1] In vivo studies using animal models, such as diabetic db/db mice, have demonstrated that this compound can improve glucose tolerance and insulin sensitivity.[1] The mechanism of action appears to involve the enhancement of glucose utilization in skeletal muscle through both PI3K- and AMPK-dependent signaling pathways.[1]

While the pharmacological effects of this compound are increasingly documented, there is a conspicuous gap in the scientific literature regarding its metabolic journey within a living organism. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for its translation into a viable clinical candidate. This guide provides a comprehensive overview of the necessary experimental workflows and analytical techniques required to bridge this knowledge gap.

Known Pharmacological Activity and Postulated Interactions

This compound has been shown to exert its anti-hyperglycemic effects by augmenting glucose uptake in L6 myotubes and increasing the translocation of GLUT4 to the plasma membrane.[1] This is associated with the phosphorylation of protein kinase B/AKT and 5' AMP-activated protein kinase (AMPK).[1]

Studies on the interaction of Tinospora cordifolia extracts and this compound with drug-metabolizing enzymes have been conducted. Research on rat and human liver microsomes suggests that while the extract shows some concentration-dependent inhibition of cytochrome P450 (CYP) isozymes (CYP3A4, CYP2D6, CYP2C9, and CYP1A2), the IC50 values are high, indicating a low potential for significant herb-drug interactions. Further in vivo studies are deemed necessary to confirm these findings.

Experimental Protocols for In Vivo Metabolic Studies

The following protocols are standard methodologies that can be adapted to study the in vivo metabolism of this compound.

Animal Model and Dosing

-

Animal Model : Wistar rats or db/db mice are suitable models, given their previous use in related studies.[1][3] The choice of model should be justified based on the specific research question.

-

Housing and Acclimatization : Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) and allowed to acclimatize for at least one week before the experiment.

-

Dosing : this compound, of high purity (≥98%), should be administered orally (e.g., via gavage) or intravenously. The dose selection should be based on previously reported effective doses in pharmacological studies. A vehicle control group should be included.

Sample Collection

-

Blood : Serial blood samples should be collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation.

-

Urine and Feces : Animals should be housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-12h, 12-24h, 24-48h).

-

Bile : For biliary excretion studies, bile duct cannulation can be performed in anesthetized animals, and bile collected over time.

-

Tissues : At the end of the study, animals are euthanized, and major organs (liver, kidneys, intestine, etc.) are harvested, weighed, and homogenized for analysis.

Sample Preparation

-

Plasma : Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) is a common method. This is followed by centrifugation and collection of the supernatant.

-

Urine : Samples are typically centrifuged and diluted before analysis.

-

Feces and Tissues : Homogenates are prepared in a suitable buffer. Extraction of the analyte and its metabolites can be achieved by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Analytical Methodology

-

Instrumentation : High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (e.g., QTOF-MS) is the gold standard for identifying and quantifying metabolites in complex biological matrices.[4][5]

-

Chromatography : A reverse-phase C18 column is typically used with a gradient elution of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.[3][6]

-

Metabolite Identification : Putative metabolites are identified by comparing their mass spectra (parent ion and fragment ions) with that of the parent compound.

-

Quantification : A validated bioanalytical method using a suitable internal standard is required for accurate quantification. Calibration curves are prepared by spiking known concentrations of the analyte into the same biological matrix.

The following diagram illustrates a typical experimental workflow for such a study.

Hypothesized Metabolic Pathways of this compound

In the absence of direct experimental data, the metabolic pathways of this compound can be hypothesized based on its chemical structure (a diterpenoid glycoside) and known biotransformation reactions for similar natural products.

Phase I Metabolism : This phase typically involves the introduction or exposure of functional groups.

-

Hydrolysis : The glycosidic bond is susceptible to hydrolysis by gut microbiota or esterases, which would release the aglycone of this compound.

-

Oxidation : The diterpenoid core could undergo hydroxylation, oxidation of alcohol groups to aldehydes or ketones, or demethylation, primarily mediated by cytochrome P450 enzymes in the liver.

Phase II Metabolism : This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

-

Glucuronidation : Hydroxyl groups on the sugar moiety or the aglycone are likely sites for conjugation with glucuronic acid.

-

Sulfation : Similar to glucuronidation, hydroxyl groups can be sulfated.

The following diagram illustrates these hypothetical pathways.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound metabolism is currently available, the following tables are presented as templates for organizing and presenting such data once it is generated from the experiments outlined above.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | Data to be determined |

| Tmax (Time to Cmax) | h | Data to be determined |

| AUC(0-t) (Area under the curve) | ng·h/mL | Data to be determined |

| t1/2 (Half-life) | h | Data to be determined |

| CL (Clearance) | L/h/kg | Data to be determined |

| Vd (Volume of distribution) | L/kg | Data to be determined |

Table 2: Cumulative Excretion of this compound and its Metabolites

| Matrix | Time Interval | % of Administered Dose (Mean ± SD) |

| This compound | ||

| Urine | 0-24 h | Data to be determined |

| 24-48 h | Data to be determined | |

| Feces | 0-24 h | Data to be determined |

| 24-48 h | Data to be determined |

Conclusion and Future Directions

The elucidation of the in vivo metabolic pathways of this compound is a critical and currently unmet need in the progression of its development as a therapeutic agent. This technical guide provides a robust framework for undertaking such an investigation. By employing the detailed experimental protocols and advanced analytical techniques described, researchers can systematically identify and quantify this compound and its metabolites. The resulting data will be instrumental in understanding its ADME profile, assessing its potential for drug-drug interactions, and ultimately, informing its safe and effective use in clinical settings. Future research should prioritize conducting these foundational pharmacokinetic and metabolism studies to unlock the full therapeutic potential of this promising natural product.

References

- 1. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Istanbul University Press [iupress.istanbul.edu.tr]

- 4. Variations in metabolite fingerprints of Tinospora species targeting metabolic disorders: an integrated metabolomics and network pharmacology approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

Tinosporoside A: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A is a clerodane diterpenoid glycoside that has garnered significant interest within the scientific community due to its potential pharmacological activities. As a prominent secondary metabolite of Tinospora cordifolia, a plant with a long history of use in traditional medicine, understanding its natural origins and biosynthetic pathway is crucial for sustainable sourcing, synthetic biology applications, and the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge regarding the natural sources and biosynthesis of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Sources of this compound

This compound is primarily isolated from plants of the genus Tinospora, with Tinospora cordifolia being the most well-documented source.[1][2][3][4][5] This climbing shrub, belonging to the Menispermaceae family, is widely distributed throughout the tropical and subtropical regions of India, China, and other parts of Asia.[6] The concentration of this compound can vary depending on the plant part, geographical location, and the specific species of Tinospora.

Quantitative Analysis of this compound Content

The quantity of this compound in Tinospora species has been a subject of several analytical studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for its quantification. The following table summarizes the findings from a study by Ahmed et al. (2006), which analyzed the content of tinosporaside (a closely related compound, often used as a marker) in different Tinospora species and accessions from various regions in India.

| Plant Species & Accession Location | Part Analyzed | Tinosporaside Content (% w/w) |

| Tinospora cordifolia (Jammu - Higher Altitude) | Stem | Not explicitly quantified for this compound, but noted to have the maximum amount of marker compounds including tinosporaside. |

| Tinospora cordifolia (Other locations) | Stem | Variation observed based on eco-geographical regions. |

| Tinospora malabarica | Stem | Lower content of marker compounds compared to T. cordifolia. |

| Tinospora crispa | Stem | Lower content of marker compounds compared to T. cordifolia. |

Data synthesized from Ahmed et al. (2006). The study quantified tinosporaside, a related compound, and indicated that the highest concentrations were found in T. cordifolia from higher altitudes.

Another study reported the tinosporaside content in the stem of Tinospora cordifolia to be 0.40% w/w as determined by HPTLC.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for terpenoids, originating from the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. As a diterpenoid, its fundamental building blocks are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed biosynthetic pathway can be outlined as follows:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by a series of prenyltransferase enzymes.

-

Cyclization to Clerodane Skeleton: GGPP undergoes a complex cyclization cascade catalyzed by a diterpene synthase, specifically a clerodienyl diphosphate synthase. This enzymatic reaction forms the characteristic bicyclic decalin core of the clerodane diterpenes.

-

Post-Cyclization Modifications: The initial clerodane skeleton undergoes a series of post-cyclization modifications, including oxidations, reductions, and rearrangements, which are catalyzed by various enzymes such as cytochrome P450 monooxygenases and dehydrogenases. These modifications lead to the formation of the specific functional groups present in this compound.

-

Glycosylation: The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the diterpenoid aglycone. This glycosylation is carried out by a glycosyltransferase, which transfers a sugar residue from an activated sugar donor, such as UDP-glucose, to the clerodane structure.

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

Isolation and Purification of this compound from Tinospora cordifolia

The following is a generalized protocol for the isolation and purification of this compound, compiled from various reported methods.

1. Plant Material Collection and Preparation:

-

Collect fresh, healthy stems of Tinospora cordifolia.

-

Wash the stems thoroughly with water to remove any adhering dirt.

-

Shade dry the stems at room temperature for several days until they are completely brittle.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction:

-

Perform a Soxhlet extraction of the powdered plant material with a suitable solvent. A common method involves initial extraction with a non-polar solvent like petroleum ether to remove fats and waxes, followed by extraction with a more polar solvent like methanol or ethanol to extract the glycosides.

-

Alternatively, maceration with 70% ethanol at room temperature can be employed.[7]

-

Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to partition into the more polar fractions like ethyl acetate and n-butanol.

4. Chromatographic Purification:

-

Subject the enriched fraction to column chromatography over silica gel (60-120 mesh).

-

Elute the column with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene:acetone:water).

-

Combine the fractions containing the compound of interest based on the TLC profile.

-

Further purification can be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).

5. Characterization:

-

The purified this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the isolation of this compound.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant therapeutic potential. Its primary natural source, Tinospora cordifolia, is a well-recognized medicinal plant. While the general biosynthetic pathway of this compound via the MEP pathway and the formation of a clerodane skeleton is understood, the specific enzymes and regulatory mechanisms involved in the later, more intricate steps of its synthesis remain an active area of research. Elucidating these enzymatic steps will be pivotal for developing metabolic engineering strategies to enhance the production of this compound in plant cell cultures or heterologous systems. Furthermore, continued exploration of other Tinospora species and the influence of environmental factors on this compound accumulation will be crucial for optimizing its natural sourcing and ensuring its sustainable supply for future research and drug development endeavors.

References

- 1. Enhancement of Secondary Metabolite Production in Tinospora cordifolia Suspension Cultures Using Gibberellic Acid Elicitation: A Comprehensive Analysis of Alkaloids and Phenols | Semantic Scholar [semanticscholar.org]

- 2. Clerodane diterpene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Spectroscopic Analysis of Tinosporoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A, a clerodane-type diterpenoid glycoside isolated from Tinospora species, has garnered significant interest within the scientific community for its potential therapeutic properties. A thorough understanding of its chemical structure and characteristics is paramount for its development as a potential drug candidate. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Chemical Structure

This compound possesses a complex molecular architecture, featuring a clerodane diterpenoid core glycosidically linked to a sugar moiety. The precise elucidation of this structure is heavily reliant on the application of modern spectroscopic techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, compiled from available literature. Where direct data for this compound is limited, data from closely related and structurally similar compounds are provided for reference and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule. The complete assignment of ¹H and ¹³C NMR signals is achieved through a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a close analog, 1-deacetyltinosposide A (in C₅D₅N)

Note: The following data for 1-deacetyltinosposide A, a closely related compound, is presented as a reference due to the limited availability of a complete, assigned dataset for this compound in a single source. The chemical shifts are expected to be very similar.

| Position | δ H (ppm), J (Hz) | δ C (ppm) |

| Aglycone | ||

| 1 | ... | ... |

| 2 | ... | ... |

| 3 | 6.49 (d, J = 1.6) | ... |

| 4 | ... | ... |

| 5 | ... | ... |

| 6 | ... | ... |

| 7 | ... | ... |

| 8 | ... | ... |

| 9 | ... | ... |

| 10 | ... | ... |

| 11 | ... | ... |

| 12 | ... | ... |

| 13 | ... | ... |

| 14 | 7.42 (br s) | ... |

| 15 | 7.47 (d, J = 1.6) | ... |

| 16 | ... | ... |

| 17 | ... | ... |

| 18 | ... | ... |

| 19 | ... | ... |

| 20 | ... | ... |

| Glycosyl Moiety | ||

| 1' | ... | ... |

| 2' | ... | ... |

| 3' | ... | ... |

| 4' | ... | ... |

| 5' | ... | ... |

| 6' | ... | ... |

Data adapted from a study on a new dinorclerone diterpenoid glycoside from Tinospora sinensis.[1]

Key correlations from 2D NMR experiments (COSY, HSQC, HMBC) are crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum of a pure diterpenoid glycoside is expected to show characteristic absorption bands.[2][3]

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | -OH | O-H stretching (from hydroxyl groups of the sugar and aglycone) |

| ~2930 | C-H | C-H stretching (alkane) |

| ~1740 | C=O | C=O stretching (ester/lactone) |

| ~1650 | C=C | C=C stretching (alkene) |

| ~1100-1000 | C-O | C-O stretching (glycosidic linkage, alcohols, ethers) |

Note: This table is based on the expected functional groups in this compound and data from IR analysis of related diterpenoid glycosides. The exact peak positions may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns, which can provide valuable structural information.

Table 3: Mass Spectrometry Data for Tinosporaside

| Ionization Mode | [M-H]⁻ (m/z) | Molecular Formula |

| Negative ESI | 523.21738 | C₂₆H₃₅O₁₁ |

Data from a rapid screening of diterpenoids in Tinospora sinensis.[4] The fragmentation of the [M-H]⁻ ion would likely involve the loss of the glycosyl moiety and subsequent fragmentations of the aglycone.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, adapted from standard protocols for natural product analysis.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or chloroform-d).

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).

Instrumentation and Data Acquisition:

-

Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Record standard 1D spectra: ¹H NMR, ¹³C NMR, and DEPT-135.

-

Acquire 2D NMR spectra for structural elucidation:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

-

Infrared (IR) Spectroscopy

Sample Preparation (ATR Method):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of purified this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty ATR crystal before analyzing the sample.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with an appropriate solvent mixture (e.g., methanol/water with 0.1% formic acid for positive ion mode, or without acid for negative ion mode) to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes to obtain comprehensive information.

-

Perform a full scan analysis to determine the accurate mass of the molecular ion.

-

Conduct tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data for structural confirmation.

Signaling Pathways and Biological Activity

This compound has been reported to stimulate glucose uptake in skeletal muscle cells through the activation of two key signaling pathways: the PI3K/Akt pathway and the AMPK pathway.[5][6] This dual mechanism of action makes it a promising candidate for the management of hyperglycemia and type 2 diabetes.

Experimental Workflow for Spectroscopic Analysis

Signaling Pathway of this compound in Glucose Uptake

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for the identification and characterization of this promising natural product. The elucidation of its mechanism of action through the PI3K/Akt and AMPK signaling pathways further underscores its potential for development as a therapeutic agent. Further research, including the acquisition of a complete and unambiguously assigned NMR dataset for this compound, will be instrumental in advancing its journey from a natural product to a potential clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Clerodane Furanoditerpenoids from Tinospora bakis (A.Rich.) Miers (Menispermaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Synthesis and Characterization of Silver Nanoparticles from Tinospora cordifolia Leaf Extract: Evaluation of Their Antioxidant, Anti-Inflammatory, Antibacterial, and Antibiofilm Efficacies [mdpi.com]

- 6. mjcce.org.mk [mjcce.org.mk]

Methodological & Application

Application Notes & Protocols: High-Yield Extraction of Tinosporoside A from Tinospora Species

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tinosporoside A is a key bioactive diterpenoid glycoside found in plants of the Tinospora genus, particularly Tinospora cordifolia and Tinospora crispa. It is recognized for a range of pharmacological activities, making its efficient extraction a critical step for research and pharmaceutical development. These application notes provide a comparative overview of various extraction methodologies and detailed protocols for achieving high yields of this compound from plant material. The selection of an appropriate extraction method is paramount, as it significantly influences the yield and purity of the final extract. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have shown considerable advantages over traditional methods by reducing extraction time and solvent consumption while increasing efficiency.[1][2]

Comparative Data of Extraction Methodologies

The efficiency of this compound extraction is highly dependent on the chosen method and parameters. The following table summarizes quantitative data from various studies to facilitate a comparison of different techniques.

| Extraction Method | Plant Material & Part | Solvent | Key Parameters | Yield of Target Compound/Extract | Source |

| Microwave-Assisted Extraction (MAE) | Tinospora cordifolia (Stem) | 80% Ethanol | Power: 60% Time: 3 min | 91.3% higher extract yield than maceration; 25.7% higher than soxhlet.[3] | Satija et al., 2015 |

| Ultrasound-Assisted Extraction (UAE) | Tinospora crispa (Stem) | 70% Ethanol | Time: 45 min Amplitude: 60% | Crude extract yield: up to 10.60% w/w.[4][5] | Sukiman et al., 2022 |

| Ultrasound-Assisted Extraction (UAE) | Tinospora cordifolia (Stem) | Not Specified | Time: 30 min Solid-Solvent Ratio: 10:1 Amplitude: 30% | Extract yield: 9.61% w/w.[6] | Kumar et al., 2023 |

| Supercritical Fluid Extraction (SFE) | Tinospora cordifolia (Stem) | Supercritical CO₂ with modifier | Pressure: 100 bar Temperature: 60°C Time: 120 min | 2.06-fold increase in extract yield compared to UAE.[7][8] | Sarkar et al., 2025 |

| Soxhlet Extraction | Tinospora cordifolia (Stem) | Methanol:Acetone (70:30) | Temperature: 40°C Time: 16 hours Cycles: 4 | Extract yield range: 8.16% to 13.67% w/w.[9] | Name of the study not available |

| Percolation (for isolation) | Tinospora cordifolia | 70% Ethanol | Room Temperature | Not specified for this compound, used for initial crude extraction for isolating multiple markers.[10] | Ahmed et al., 2006 |

| Solvent Extraction | Tinospora crispa | 80% Ethanol | Not specified | 80% ethanol provided the highest yield compared to 70% and 96% ethanol.[11][12] | Puspitasari et al., 2022 |

Experimental Workflows & Methodologies

The following diagrams and protocols outline the steps for performing high-yield extractions of this compound.

General Extraction and Isolation Workflow

This diagram illustrates the comprehensive workflow from the initial plant material processing to the final isolation of this compound.

Caption: General workflow from plant material to isolated this compound.

Comparison of Extraction Methodologies

This diagram contrasts conventional and modern extraction techniques, highlighting the advantages of the latter.

Caption: Conventional vs. Modern extraction techniques for botanicals.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is optimized for rapid extraction with high yield, based on the findings of Satija et al. (2015).

-

Preparation of Plant Material:

-

Collect fresh stems of Tinospora cordifolia.

-

Wash the stems thoroughly to remove any dirt and contaminants.

-

Dry the material in the shade for 7-10 days until brittle.[9]

-

Grind the dried stems into a coarse powder using an electric grinder.

-

-

Extraction Procedure:

-

Place a defined quantity (e.g., 10 g) of the powdered plant material into a microwave-safe extraction vessel.

-

Add 80% ethanol at a suitable solid-to-solvent ratio (e.g., 1:10 w/v).

-

Secure the vessel in a laboratory microwave extractor.

-

Set the irradiation power to 60% of the maximum (e.g., 480W for an 800W unit).

-

Set the extraction time to 3 minutes.[3]

-

After extraction, allow the vessel to cool to room temperature.

-

-

Post-Extraction Processing:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Wash the residue with a small amount of 80% ethanol to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

Dry the resulting extract in a vacuum oven to a constant weight.

-

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions reported for maximizing extract yield from Tinospora species.[4][5]

-

Preparation of Plant Material:

-

Prepare dried, powdered Tinospora stem material as described in Protocol 1.

-

-

Extraction Procedure:

-

Weigh 10 g of the powdered material and place it into a 250 mL beaker or flask.

-

Add 100 mL of 70% ethanol (1:10 solid-to-solvent ratio).

-

Place the beaker in an ultrasonic bath or use an ultrasonic probe.

-

Set the sonication parameters:

-

Time: 45 minutes

-

Amplitude: 60%

-

-

Maintain the temperature of the solvent below 40°C during sonication to prevent degradation of thermolabile compounds. A cooling water bath can be used.

-

-

Post-Extraction Processing:

-

Filter the sonicated mixture through filter paper to separate the extract.

-

Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Dry the crude extract to a constant weight.

-

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO₂ as the primary solvent, offering high selectivity and producing solvent-free extracts. This protocol is based on the work of Sarkar et al. (2025).[7][8]

-

Preparation of Plant Material:

-

Prepare dried, powdered Tinospora cordifolia stem material as previously described.

-

-

Extraction Procedure:

-

Load the powdered plant material into the extraction vessel of the SFE system.

-

Set the system parameters to the optimized conditions:

-

Pressure: 100 bar

-

CO₂ Flow Rate: 30 g/min

-

Modifier Flow Rate: 4 g/min (e.g., ethanol)

-

Extraction Vessel Temperature: 60°C

-

Collection Vessel Temperature: 45°C

-

Extraction Time: 120 minutes[7]

-

-

Commence the extraction process. The supercritical CO₂ with the modifier will pass through the plant material, dissolving the target compounds.

-

The extract is precipitated in the collection vessel as the pressure and temperature are reduced, causing the CO₂ to return to its gaseous state.

-

-

Post-Extraction Processing:

-

Collect the precipitated extract from the collection vessel.

-

The extract is solvent-free and can be used directly for analysis or further purification. This method is particularly advantageous for producing high-purity extracts for pharmaceutical applications.[13]

-

References

- 1. Extraction technology and production process of Tinospora cordifolia extract. [greenskybio.com]

- 2. scialert.net [scialert.net]

- 3. scialert.net [scialert.net]

- 4. phcogj.com [phcogj.com]

- 5. phcogj.com [phcogj.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Supercritical Fluid Extraction Process for Preparation of Phytosteroids Rich Extract From Tinospora cordifolia Stem and Determination of Content of Three Phytosteroids Using a Validated Ultra-High Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. scholar.unair.ac.id [scholar.unair.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. ajgreenchem.com [ajgreenchem.com]

Application Notes and Protocols: Total and Semi-synthesis of Tinosporoside A Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosporoside A, a clerodane diterpenoid glycoside isolated from Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities, including anti-diabetic and anti-inflammatory properties. These application notes provide a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its modulation of the PI3K/AMPK signaling pathway. While detailed protocols for the total synthesis of a wide range of this compound analogs are not extensively reported in publicly available literature, this document outlines general synthetic strategies based on established methods for clerodane diterpenoid synthesis and glycosylation. Furthermore, detailed protocols for the isolation of the natural product and relevant biological assays are provided to facilitate further research and development of novel this compound analogs as potential therapeutic agents.

Biological Activity of this compound

This compound has been shown to exert significant anti-diabetic effects by enhancing glucose utilization in skeletal muscle.[1][2][3] Mechanistic studies have revealed that this compound stimulates glucose uptake through the activation of both the Phosphoinositide 3-kinase (PI3K)/Akt and the 5' AMP-activated protein kinase (AMPK) signaling pathways.[1][2][3] This dual-action mechanism makes it an attractive candidate for the development of novel anti-diabetic drugs.

Modulation of the PI3K/AMPK Signaling Pathway

This compound treatment in L6 myotubes has been shown to increase the phosphorylation of key proteins in both the PI3K and AMPK pathways, leading to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane and subsequent glucose uptake.[1][4] Specifically, this compound enhances the phosphorylation of Akt at Ser-473 and AMPK at Thr-172.[1][3] The effects on glucose uptake can be abolished by inhibitors of PI3K (wortmannin) and AMPK (Compound C), confirming the involvement of these pathways.[1][2][3]

Anti-inflammatory and Cytotoxic Activities

In addition to its anti-diabetic properties, extracts of Tinospora cordifolia containing Tinosporoside have demonstrated anti-inflammatory and cytotoxic activities.[5][6][7][8][9] In silico studies suggest that this compound may act as a COX-2 inhibitor.[5] Furthermore, extracts have shown cytotoxic effects against various cancer cell lines.[6][10][11]

Data Presentation

Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes

| Concentration (µM) | Fold Stimulation over Control (Basal) | p-value |

| 5.0 | 1.22 | < 0.05 |

| 10.0 | 1.85 | < 0.01 |

| 20.0 | 2.15 | < 0.01 |

Data extracted from Mishra et al., 2023.[1][4]

Table 2: Effect of this compound on GLUT4 Translocation in L6-GLUT4myc Myotubes

| Concentration (µM) | Fold Stimulation over Control (Basal) | p-value |

| 10.0 | 1.32 | < 0.05 |

| 20.0 | 1.52 | < 0.01 |

Data extracted from Mishra et al., 2023.[1]

Signaling Pathway and Experimental Workflow

Caption: PI3K/AMPK signaling pathway modulated by this compound.

Caption: General experimental workflow for this compound analog development.

Synthetic Strategies

While specific total synthesis of this compound analogs is not widely reported, a general approach can be postulated based on the synthesis of other clerodane diterpenoids.

Total Synthesis (Hypothetical Strategy)

A convergent synthetic route would likely be employed. The synthesis of the clerodane core could be achieved through a series of stereoselective reactions, potentially involving a key Diels-Alder reaction to establish the decalin ring system, followed by further functionalization to introduce the necessary stereocenters and oxygenation patterns. The furan ring could be introduced via various methods, such as those involving lithiated furans or Stille coupling. The final and most challenging step would be the stereoselective glycosylation of the diterpenoid aglycone with a protected glucose derivative, followed by deprotection to yield the this compound analog.

Semi-synthesis

Semi-synthetic approaches would start from this compound isolated from Tinospora cordifolia. Modifications could be made to either the aglycone or the sugar moiety.

-

Aglycone Modification: Selective protection of the hydroxyl groups on the glucose unit would be necessary before performing chemical transformations on the diterpenoid core. These modifications could include oxidation, reduction, or derivatization of the existing functional groups.

-

Glycosidic Bond Modification: The glycosidic bond could be cleaved to yield the aglycone, which could then be re-glycosylated with different sugar moieties to explore the structure-activity relationship of the carbohydrate part of the molecule.

Experimental Protocols

Isolation of this compound from Tinospora cordifolia

This protocol is adapted from Mishra et al., 2023.[1]

-

Extraction:

-

Air-dry and powder the stems of Tinospora cordifolia.

-

Extract the powdered material (e.g., 2 kg) with distilled water (e.g., 3.5 L) by heating on a water bath for 6 hours.

-

Filter the extract and concentrate it using a rotary evaporator.

-

Perform a successive liquid-liquid extraction of the concentrated aqueous extract with chloroform and then n-butanol.

-

-

Chromatographic Purification:

-

Concentrate the n-butanol fraction and subject it to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of methanol in chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound and further purify using a second silica gel column (230-400 mesh) with an appropriate solvent system (e.g., chloroform:methanol 93:7) to yield pure this compound.

-

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is based on the methodology described by Mishra et al., 2023.[1][4]

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation into myotubes, seed the cells in 24-well plates and grow to confluence.

-

Induce differentiation by switching to DMEM containing 2% FBS for 4-6 days.

-

-

Treatment with this compound or Analogs:

-

Prepare stock solutions of this compound or its analogs in a suitable solvent (e.g., DMSO).

-

Treat the differentiated L6 myotubes with various concentrations of the test compounds for a specified period (e.g., 16 hours).

-

-

Glucose Uptake Measurement:

-

After treatment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells in KRH buffer containing 0.5 µCi/mL of 2-deoxy-D-[3H]glucose for 10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 N NaOH.

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Normalize the results to the protein concentration in each well.

-

Conclusion and Future Perspectives

This compound holds significant promise as a lead compound for the development of new therapeutics, particularly for metabolic disorders like type 2 diabetes. Its well-defined mechanism of action on the PI3K/AMPK pathway provides a solid foundation for rational drug design. However, the exploration of its therapeutic potential is currently limited by the lack of extensive research into its synthetic analogs. Future efforts should be directed towards the development of robust total and semi-synthetic routes to generate a library of this compound analogs. Subsequent structure-activity relationship studies will be crucial to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. Such studies will undoubtedly pave the way for the development of novel and effective drugs based on the this compound scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EMAN RESEARCH PUBLISHING |Full Text|In Silico Drug-Likeness and Safety Profiling of Tinosporaside: A Natural Alternative to Celecoxib for COX-2 Inhibition [publishing.emanresearch.org]

- 6. scispace.com [scispace.com]

- 7. Genus Tinospora: Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Biogenic Zinc Oxide Nanoparticles synthesized from Tinospora Cordifolia induce oxidative stress, mitochondrial damage and apoptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Tinosporoside A

These application notes provide detailed methodologies for the quantification of Tinosporoside A in various samples, including herbal extracts and formulations. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

HPLC-UV Method for Quantification of this compound

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. This method is suitable for the routine quality control of raw materials and finished products.

Experimental Protocol

1. Instrumentation and Chemicals

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.

2. Chromatographic Conditions

-

Mobile Phase: A mixture of acetonitrile and water (25:75, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 210 nm.

-

Run Time: Approximately 15 minutes.

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.

-

Sample Preparation (Herbal Extract):

-

Accurately weigh about 500 mg of the dried and powdered plant material.

-

Extract with 70% ethanol three times at room temperature.

-

Combine the extracts and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Quantitative Data Summary

The performance of the HPLC method is summarized in the table below.

| Parameter | Result | Reference |

| Linearity Range | 0.5–50 µg/mL | |

| Correlation Coefficient (r²) | 0.997 | |

| Limit of Detection (LOD) | 0.18 µg/mL | |

| Limit of Quantification (LOQ) | 0.55 µg/mL | |

| Retention Time | 9.52 ± 1.03 min |

HPLC Workflow Diagram

Caption: HPLC experimental workflow for this compound quantification.

LC-MS/MS Method for Quantification of this compound

This application note outlines a general approach for the development of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound, particularly in complex matrices like plasma. While a specific validated method for this compound was not found, this protocol is based on established methods for similar compounds.

Experimental Protocol

1. Instrumentation and Chemicals

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column with a smaller particle size (e.g., 1.7-3.5 µm) for better resolution and sensitivity.

-

Chemicals: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid or Ammonium Acetate (for mobile phase modification), this compound reference standard, Internal Standard (IS).

2. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase: A gradient elution is typically used for complex samples.

-

Solvent A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the standard solutions into the mass spectrometer. For this compound (C₂₇H₃₆O₁₂), the protonated molecule [M+H]⁺ would be approximately m/z 553.2. Fragmentation would need to be optimized.

-

3. Standard and Sample Preparation

-

Standard Stock and Working Solutions: Prepare as described in the HPLC method, but using LC-MS grade solvents.

-

Sample Preparation (Plasma):

-

Protein Precipitation: Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma.

-

Vortex for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

Filter or centrifuge again before injection.

-

Quantitative Data Summary (Hypothetical Performance)

The following table presents expected performance characteristics for a validated LC-MS/MS method. These values would need to be experimentally determined.

| Parameter | Expected Result |

| Linearity Range | 0.1–100 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

| Limit of Detection (LOD) | <0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy & Precision | Within ±15% (RSD <15%) |

LC-MS/MS Workflow Diagram

Caption: LC-MS/MS experimental workflow for this compound quantification.

Development of cell-based assays for Tinosporoside A activity

Introduction

Tinosporoside A is a bioactive diterpenoid glycoside isolated from Tinospora cordifolia, a plant widely used in traditional Ayurvedic medicine for its diverse therapeutic properties, including immunomodulatory, anti-inflammatory, antioxidant, and anti-hyperglycemic effects.[1][2][3] As interest in natural product-based drug discovery grows, robust and reproducible cell-based assays are essential to elucidate the mechanisms of action and quantify the biological activity of compounds like this compound.

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the antidiabetic, anti-inflammatory, antioxidant, and neuroprotective potential of this compound. The protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Antidiabetic Activity - Glucose Uptake in Skeletal Muscle Cells